

Anthragallol 1,2-dimethyl ether CAS number and chemical identifiers

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Compound of Interest

Compound Name: Anthragallol 1,2-dimethyl ether

Cat. No.: B1649273

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Technical Guide: Anthragallol 1,2-dimethyl ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, potential synthetic approaches, and biological context of **Anthragallol 1,2-dimethyl ether**. This document is intended to serve as a foundational resource for professionals engaged in chemical research and drug development.

Core Chemical Identifiers

Anthragallol 1,2-dimethyl ether, a substituted anthraquinone, possesses a distinct set of chemical identifiers crucial for its accurate documentation and use in a research setting.

Identifier	Value	Reference
CAS Number	10383-62-7	[1][2]
IUPAC Name	3-hydroxy-1,2-dimethoxyanthracene-9,10-dione	[2]
Synonyms	9,10-Anthracenedione, 3-hydroxy-1,2-dimethoxy-	[2]
Chemical Formula	C ₁₆ H ₁₂ O ₅	[2]
Molecular Weight	284.26 g/mol	[2]
PubChem CID	57509304	[2]
SMILES	<chem>O=C1C2=C(C(C3=C(C(OC)=C(C=C13)O)OC)=O)C=CC=C2</chem>	

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **Anthragallol 1,2-dimethyl ether** is not readily available in the surveyed literature, several general methods for the synthesis of substituted anthraquinones are well-established. These methodologies could potentially be adapted for the preparation of **Anthragallol 1,2-dimethyl ether**.

General Synthetic Approaches for Anthraquinones

- **One-Pot Synthesis using Heteropoly Acids:** Substituted 9,10-anthraquinones can be synthesized through a one-pot process involving the reaction of 1,4-naphthoquinone and substituted 1,3-butadienes in the presence of aqueous solutions of Mo-V-P heteropoly acids. This method has been shown to produce substituted anthraquinones with high yields and purity.[1]
- **Microwave-Induced Synthesis:** Microwave irradiation offers a solvent-free, single-pot method for the synthesis of anthraquinone derivatives. This technique is noted for its rapid reaction times and high yields. The reaction typically proceeds through a condensation mechanism. [3][4]

- **Palladium-Catalyzed Acylation:** A direct approach to functionalized anthraquinones involves a dual acylation protocol. This method utilizes a Pd-catalyzed intermolecular direct acylation followed by an intramolecular Friedel–Crafts acylation. A key advantage of this approach is the use of readily available aldehydes in place of toxic carbon monoxide gas.[5]
- **Diels-Alder Reaction followed by Dehydrogenation:** A common route to the anthraquinone core involves the Diels-Alder reaction of a 1,4-naphthoquinone with a suitable diene, followed by dehydrogenation of the resulting adduct. For example, 2,3-dimethylantraquinone can be synthesized by reacting 1,4-naphthoquinone with 2,3-dimethyl-1,3-butadiene and then dehydrogenating the product with ethanolic potassium hydroxide in the presence of air.

It is important to note that **Anthragallol 1,2-dimethyl ether** has been reported to be isolated from natural sources, including *Cinchona calisaya* and *Cinchona pubescens*. [2] However, detailed protocols for its isolation from these organisms were not found in the reviewed literature.

Biological Activity and Signaling Pathways

Direct studies on the signaling pathways affected by **Anthragallol 1,2-dimethyl ether** are limited. However, its reported cytotoxicity against A549 (lung carcinoma) and MDA-MB-231 (breast cancer) cell lines suggests potential interference with pathways critical for cancer cell survival and proliferation.

The broader class of anthraquinones is known to exhibit a wide range of biological activities, which may provide context for the potential mechanisms of **Anthragallol 1,2-dimethyl ether**:

- **DNA Intercalation and Topoisomerase Inhibition:** Many anthraquinone derivatives are known to exert their cytotoxic effects by intercalating into DNA and inhibiting topoisomerase enzymes, leading to the disruption of DNA replication and transcription.
- **Inhibition of Signaling Pathways:** Certain anthracene-9,10-dione derivatives have been shown to act as inhibitors of the Wnt/ β -catenin signaling pathway, which is often dysregulated in various cancers.[6]
- **Modulation of Inflammatory Responses:** Some synthetic 1,4-anthracene-9,10-dione derivatives have been found to regulate the production of inflammatory mediators such as

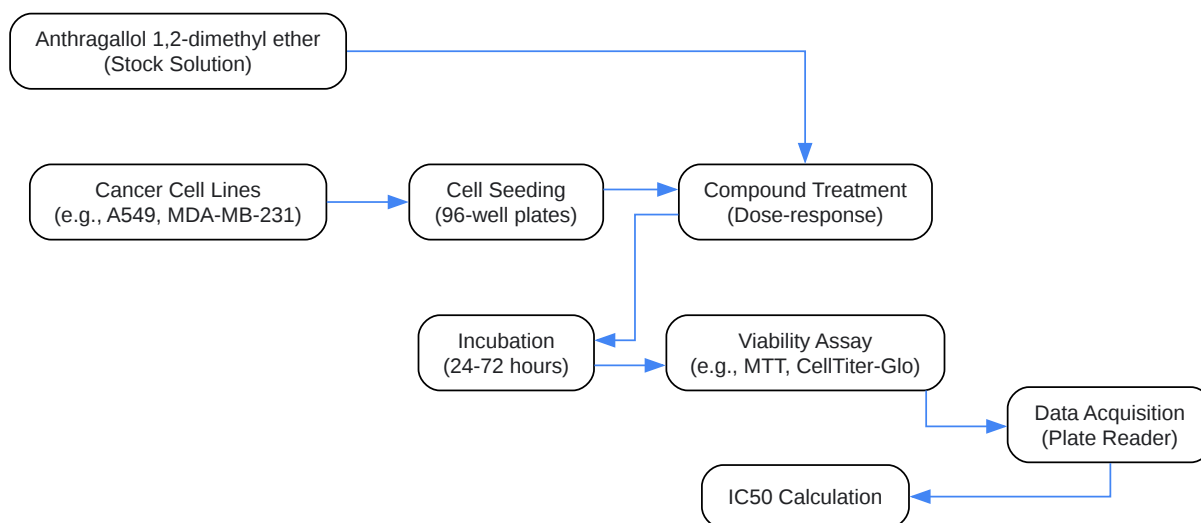
nitric oxide (NO), interleukin-1 β (IL-1 β), and tumor necrosis factor- α (TNF- α) in activated macrophages.[7]

Further research is necessary to elucidate the specific molecular targets and signaling pathways through which **Anthragallol 1,2-dimethyl ether** exerts its cytotoxic effects.

Visualizations

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a generalized workflow for assessing the cytotoxic effects of a compound such as **Anthragallol 1,2-dimethyl ether** on cancer cell lines.



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Caption: Generalized workflow for in vitro cytotoxicity screening.

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